molecular formula C11H17N5O2 B1683909 NU6027 CAS No. 220036-08-8

NU6027

Cat. No.: B1683909
CAS No.: 220036-08-8
M. Wt: 251.29 g/mol
InChI Key: DGWXOLHKVGDQLN-UHFFFAOYSA-N
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Description

NU6027 is a potent inhibitor of the ataxia telangiectasia mutated and Rad3-related kinase (ATR) and cyclin-dependent kinase 2 (CDK2). Initially developed as a CDK2 inhibitor, this compound has shown significant potential in enhancing the cytotoxicity of DNA-damaging agents, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

The primary target of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. It plays a significant role in DNA replication and cell division .

Mode of Action

6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine interacts with CDK2 in a unique way. It acts as an irreversible inhibitor, modifying cysteine or lysine residues within the ATP binding site of CDK2 . This distinctive mode of action offers an alternative to ATP-competitive agents .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The downstream effects of this disruption can include halted cell division and potential cell death, depending on the specific cellular context .

Pharmacokinetics

The compound’s effectiveness as an irreversible inhibitor suggests that it may have good bioavailability and the ability to reach its target within cells .

Result of Action

The primary molecular effect of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine’s action is the inhibition of CDK2 . This results in a disruption of the cell cycle, potentially leading to halted cell division . On a cellular level, this can lead to growth arrest or apoptosis, depending on the specific context and the presence of other signaling factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NU6027 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the final product in large quantities .

Chemical Reactions Analysis

Types of Reactions: NU6027 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

NU6027 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its dual inhibition of ATR and CDK2, providing a synergistic effect that enhances the cytotoxicity of DNA-damaging agents. This dual inhibition makes this compound a valuable tool for studying the combined effects of ATR and CDK2 inhibition and a promising candidate for combination therapies in cancer treatment .

Properties

IUPAC Name

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWXOLHKVGDQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327960
Record name 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220036-08-8
Record name 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Diamino-4-cyclohexylmethoxypyrimidine (0.28 g, 1.26 mmol) was dissolved in warm glacial acetic acid solution (30%, 10 ml). The solution was heated to 80° C. and sodium nitrite solution (0.12 g, 1.72 mmol in 5 ml of H2O) was added dropwise over 1 h, until and excess of oxidant, as indicated by starch iodide paper, was observed. The reaction mixture was allowed to cool to room temperature and the violet crystals were collected by filtration, and washed well with water. The title compound was purified by recrystallisation from ethanol (0.26 g, 83%), m.p. 254° C.; (Found: C, 52.73; H, 6.59; N, 27.56% C11H17N5O2 requires C, 52.59; H, 6.77; N, 27.89%); δH (200 MHz, d6-DMSO) 1.09-1.38 (5H, m, C6H11), 1.73-2.00 (6H, 5 m, C6H11), 4.39 (2H, d, OCH2, J=6.3 Hz), 7.86 (2H, br s, NH2), 8.08 (1H, br s, NH), 10.19 (1H, br s, NH); m/z (+EI) 251 (M+, 25%), 155 (M+-C7H13 , 100) , 138 (M+-C7H13O, 72) , 81 (9).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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